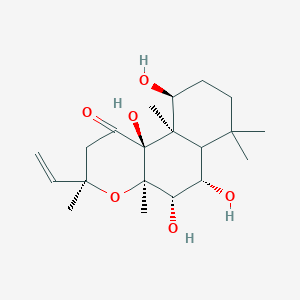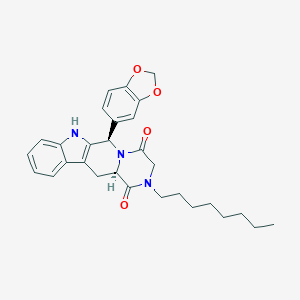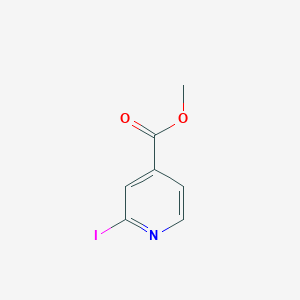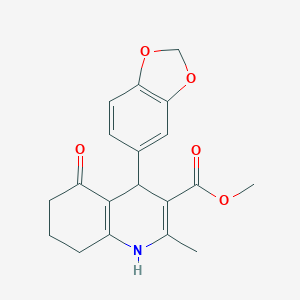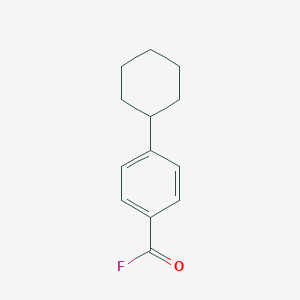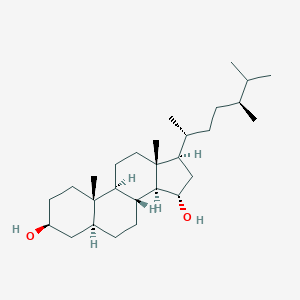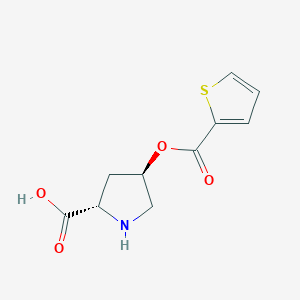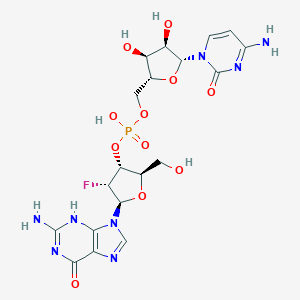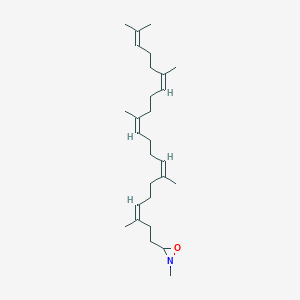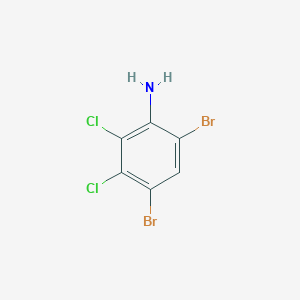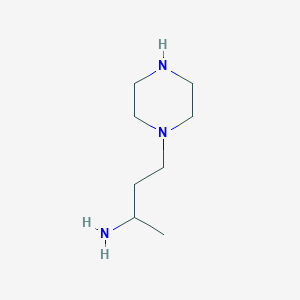
4-Piperazin-1-ylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperazin-1-ylbutan-2-amine, also known as PBA, is a chemical compound with a molecular formula of C8H19N3. It is a derivative of the amino acid alanine and is commonly used in scientific research as a building block for the synthesis of various compounds. The aim of
Mecanismo De Acción
The mechanism of action of 4-Piperazin-1-ylbutan-2-amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as protein kinases, which are involved in cell signaling and regulation. 4-Piperazin-1-ylbutan-2-amine has also been found to modulate the activity of certain receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, mood regulation, and memory formation.
Efectos Bioquímicos Y Fisiológicos
4-Piperazin-1-ylbutan-2-amine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-Piperazin-1-ylbutan-2-amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Piperazin-1-ylbutan-2-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Piperazin-1-ylbutan-2-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also readily available and relatively inexpensive. However, one limitation of using 4-Piperazin-1-ylbutan-2-amine is its potential toxicity, which may limit its use in certain experiments. Additionally, 4-Piperazin-1-ylbutan-2-amine may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-Piperazin-1-ylbutan-2-amine in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases. 4-Piperazin-1-ylbutan-2-amine may also have potential applications in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperazin-1-ylbutan-2-amine and its potential off-target effects.
Conclusion:
In conclusion, 4-Piperazin-1-ylbutan-2-amine is a versatile chemical compound that has been widely used in scientific research as a building block for the synthesis of various compounds. It has also been found to have potential therapeutic applications for the treatment of cancer, neurodegenerative diseases, and inflammation. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 4-Piperazin-1-ylbutan-2-amine involves the reaction of 1,4-dibromobutane with piperazine in the presence of sodium hydride. This reaction leads to the formation of 4-piperazin-1-ylbutan-2-ol, which is subsequently converted to 4-Piperazin-1-ylbutan-2-amine by reaction with ammonium chloride. The final product obtained is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
4-Piperazin-1-ylbutan-2-amine has been widely used in scientific research as a building block for the synthesis of various compounds such as inhibitors of protein kinases, anti-tumor agents, and anti-inflammatory agents. It has also been used in the development of potential therapeutic agents for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
128364-84-1 |
|---|---|
Nombre del producto |
4-Piperazin-1-ylbutan-2-amine |
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3 |
Clave InChI |
CSCMDYAIXKDETC-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCNCC1)N |
SMILES canónico |
CC(CCN1CCNCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





